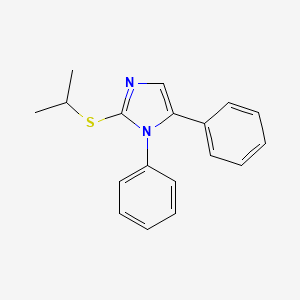

2-(isopropylthio)-1,5-diphenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions under which these reactions occur, and the yield of the final product .Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, possibly including mechanisms for these reactions .Physical And Chemical Properties Analysis

This could include a wide range of properties, such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Corrosion Inhibition

2-(isopropylthio)-1,5-diphenyl-1H-imidazole derivatives, such as 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole (M-1), have been studied for their corrosion inhibition performance. These derivatives show high inhibition efficiency, making them promising for protecting materials like J55 steel in CO2 saturated brine solutions (Singh et al., 2017).

Radical Formation and Organic Transformations

Research on 1,3-bis(2,6-diisopropylphenyl)-2,4-diphenyl-1H-imidazol-3-ium chloride reduction has led to the formation of an imidazole-based radical. This radical serves as a single electron transfer reagent in various organic transformations, including activation of aryl-halide bonds and catalytic reduction of CO2 (Das et al., 2020).

Antimicrobial Applications

A series of novel imidazole derivatives, including 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, exhibit significant antimicrobial activities. These compounds were tested against various microbial strains, showing potential as new antimicrobial agents (Gomha & Hassaneen, 2011).

Antiproliferative Activity

2, 4, 5-Triphenyl-1H-imidazole derivatives have been synthesized and evaluated for antiproliferative activity against human non-small cell lung carcinoma cell lines. These compounds, particularly 2-iodo-6-methoxy-4-(4, 5-diphenyl-1H-imidazol-2-yl) phenol, show promising results in inhibiting cancer cell growth (Dake et al., 2017).

Synthesis of Novel Compounds

Imidazole derivatives have been employed in the synthesis of various novel compounds, like 2-aryl-4,5-diphenyl-1H-imidazoles, which have been glucosylated and characterized spectroscopically. These synthesized compounds have potential applications in diverse fields (Taile et al., 2010).

Enzyme Inhibition and Antioxidant Properties

A study on 2,4,5-triphenyl imidazole derivatives demonstrated their potential as enzyme inhibitors and antioxidants. These compounds showed significant activity in enzymatic inhibition assays and antioxidant tests, suggesting their applicability in therapeutic contexts (Noriega-Iribe et al., 2020).

Antimalarial Activity

2-Aryl-4,5-diphenyl-1H-imidazole derivatives have been evaluated for their antimalarial activities, showing promising results against the Plasmodium falciparum strain. These compounds also underwent molecular docking studies to predict interactions with malaria-related proteins (Septiana et al., 2021).

Biofilm Inhibition

Some 4(5)-aryl-2-amino-1H-imidazoles, including derivatives of 2-(isopropylthio)-1,5-diphenyl-1H-imidazole, have shown potential in inhibiting biofilm formation by bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. This research highlights the role of such compounds in combating bacterial resistance through biofilm disruption (Steenackers et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,5-diphenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-14(2)21-18-19-13-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMIZYEGCEPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)

![Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2614538.png)

![4-benzyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2614544.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)

![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)

![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2614551.png)

![2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide](/img/structure/B2614554.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)